1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Description
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (hereafter referred to as the target compound) is a pyrazole-based molecule featuring a chloro-substituted pyrazole ring at the N1 position, a methylene bridge, and a 3,5-dimethylpyrazol-4-amine core. Its structural complexity and substituent arrangement contribute to its utility in medicinal chemistry and materials science. For instance, it has been identified as a key compound in modulating intestinal microecology for ulcerative colitis treatment, with a degree centrality of 7 in network pharmacology studies .
Properties
Molecular Formula |
C9H12ClN5 |
|---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H12ClN5/c1-6-9(11)7(2)15(13-6)5-14-4-8(10)3-12-14/h3-4H,5,11H2,1-2H3 |
InChI Key |
HARQDMXDYFZQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 4-chloro-1H-pyrazole with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or green chemistry approaches to enhance yield and reduce environmental impact. These methods often employ catalysts such as vitamin B1 or other eco-friendly reagents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, where the chlorine atom can be substituted with other functional groups using reagents like sodium nitrite or halogenating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium nitrite, halogenating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinct properties arise from its 4-chloro-pyrazole and 3,5-dimethylamine groups. Comparisons with analogues highlight the impact of substituent variations:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and reactivity. The target compound’s chloro group improves thermal stability in metal-organic frameworks (MOFs) by introducing steric hindrance .
- Aromatic Substituents (e.g., benzyl, biphenyl) : Increase lipophilicity, influencing membrane permeability in drug design .
- Ether vs. Methylene Bridges: Ether linkages (e.g., in 3-fluorophenoxymethyl derivatives) reduce hydrophobicity compared to methylene bridges .
Stability and Reactivity
Biological Activity
The compound 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13ClN4
- Molecular Weight : 252.7 g/mol
- InChIKey : CAOKRYVSYGNSGJ-UHFFFAOYSA-N
The compound features a pyrazole core with a chloro substituent and an amine group, which is significant for its biological interactions.
Research indicates that compounds within the pyrazole class often exert their effects through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell division and proliferation.
Anticancer Activity
Several studies have demonstrated the anticancer properties of pyrazole derivatives, including this compound. Notably:
- CDK2 Inhibition : The compound has shown potential as a selective inhibitor of CDK2, with studies indicating sub-micromolar inhibitory concentrations (IC50 values) against various cancer cell lines. For instance, related pyrazole compounds have displayed IC50 values ranging from 0.005 µM to 0.127 µM against different cancer types, suggesting that this compound may exhibit similar potency .
Cytotoxicity Studies
A variety of cytotoxicity assays have been performed to evaluate the effectiveness of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 0.95 | Autophagy induction |
These results indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis and autophagy.
Case Studies
- Inhibition of Retinoblastoma Phosphorylation : In ovarian cancer cells, treatment with related pyrazole derivatives resulted in reduced phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at S and G2/M phases .
- Selectivity Over Other Kinases : The selectivity profile of pyrazole derivatives suggests that they may preferentially inhibit CDK2 over other cyclin-dependent kinases, which could minimize off-target effects and enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
